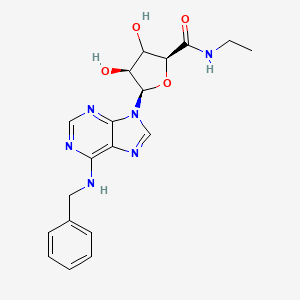

N6-Benzyl-5'-ethylcarboxamido Adenosine

Description

Properties

CAS No. |

152918-32-6 |

|---|---|

Molecular Formula |

C19H22N6O4 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C19H22N6O4/c1-2-20-18(28)15-13(26)14(27)19(29-15)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,19,26-27H,2,8H2,1H3,(H,20,28)(H,21,22,23)/t13-,14+,15-,19+/m0/s1 |

InChI Key |

VVHDYJFDZYHAMR-QCUYGVNKSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |

Synonyms |

1-Deoxy-N-ethyl-1-[6-[(phenylmethyl)amino]-9H-purin-9-yl]-β-D-ribofuranuronamide; N6-Benzyl-NECA; |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of N6-Benzyl-5'-ethylcarboxamido Adenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BCA), a synthetic analog of adenosine, serves as a potent and selective agonist for the A3 adenosine receptor (A3AR). Its mechanism of action is centered on the activation of this G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling pathways, and key experimental methodologies used to elucidate the pharmacological profile of BCA.

Primary Mechanism of Action: Selective A3 Adenosine Receptor Agonism

N6-Benzyl-5'-ethylcarboxamido Adenosine is recognized as a selective agonist for the A3 adenosine receptor.[1][2] Its binding to the A3AR initiates conformational changes in the receptor, leading to the activation of associated heterotrimeric G-proteins. The selectivity of BCA for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) has been a key focus of its development and investigation.

Quantitative Pharmacological Data

The binding affinity of this compound and related compounds for adenosine receptor subtypes has been determined through radioligand binding assays. The following table summarizes the key quantitative data.

| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |

| This compound (BCA) | A3 | 50.9 | Rat | [3][4] |

| 5′-(N-Methylcarboxamido)-N6-benzyladenosine | A3 | - | Rat | [2] |

| 5′-N-Methyl-N6-(3-iodobenzyl)adenosine | A3 | 1.1 | Rat | [2] |

| 5′-(N-Ethylcarboxamido)adenosine (NECA) | A1 | 14 | Human | |

| A2A | 20 | Human | ||

| A3 | 6.2 | Human | ||

| A2B | EC₅₀ = 2400 | Human |

Downstream Signaling Pathways

Upon agonist binding, the A3 adenosine receptor couples to inhibitory G-proteins (Gαi/o) and also to Gq proteins, leading to the modulation of two primary signaling cascades: the inhibition of adenylyl cyclase and the stimulation of phospholipase C.[2][5]

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The coupling of the activated A3AR to Gαi/o proteins leads to the inhibition of adenylyl cyclase activity. This enzymatic inhibition results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and modulation of downstream effector proteins.

Gαq-Mediated Stimulation of Phospholipase C

The A3AR can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC).[5][6] Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed protocols for the key experiments.

Radioligand Binding Assay for A3 Adenosine Receptor

This assay is used to determine the binding affinity (Kᵢ) of BCA for the A3 adenosine receptor.

Materials:

-

CHO-K1 cells stably transfected with the rat A3 adenosine receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0, with 2 units/mL adenosine deaminase.

-

Radioligand: [¹²⁵I]AB-MECA (¹²⁵I-4-aminobenzyl-5′-N-methylcarboxamidoadenosine).

-

Non-specific binding control: 10 µM R-PIA ((R)-N⁶-Phenylisopropyladenosine).

-

Test compound: this compound (BCA) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the rat A3AR to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 4°C for 10 minutes at 500 x g to remove nuclei and debris.

-

Centrifuge the supernatant at 4°C for 30 minutes at 40,000 x g to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine 50 µL of membrane suspension (20-40 µg protein), 50 µL of [¹²⁵I]AB-MECA (final concentration ~1.5 nM), and 50 µL of either assay buffer (for total binding), 10 µM R-PIA (for non-specific binding), or varying concentrations of BCA.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 8.0).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of BCA from the competition binding curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of BCA to inhibit adenylyl cyclase activity via the A3AR.

Materials:

-

Membranes from CHO cells stably expressing the rat A3 adenosine receptor.

-

Assay buffer: 50 mM Tris-HCl, 0.1 mM EDTA, 1 mM dithiothreitol, 5 mM MgCl₂, 1 mM ATP, pH 7.4.

-

[α-³²P]ATP.

-

cAMP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine).

-

Test compound: this compound (BCA) at various concentrations.

-

Dowex and alumina (B75360) columns for cAMP separation.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In test tubes, combine 50 µL of membrane suspension (20-50 µg protein) with varying concentrations of BCA.

-

Pre-incubate for 10 minutes at 37°C.

-

-

Reaction Initiation:

-

Add 10 µM forskolin to stimulate adenylyl cyclase activity.

-

Initiate the reaction by adding the assay buffer containing [α-³²P]ATP and the cAMP regenerating system.

-

Incubate for 15 minutes at 37°C.

-

-

Reaction Termination and cAMP Separation:

-

Stop the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 1 mM ATP, 0.5 mM cAMP).

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

-

Quantification:

-

Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of forskolin-stimulated adenylyl cyclase activity at each BCA concentration.

-

Determine the IC₅₀ value of BCA from the dose-response curve.

-

Phospholipase C Activation Assay (Phosphoinositide Hydrolysis)

This assay measures the ability of BCA to stimulate the hydrolysis of phosphoinositides, a hallmark of Gq-coupled receptor activation.[6]

Materials:

-

Rat striatal or hippocampal slices.

-

Krebs-Henseleit buffer.

-

myo-[³H]inositol.[7]

-

LiCl.

-

Test compound: this compound (BCA) at various concentrations.

-

Dowex anion-exchange resin (AG1-X8, formate (B1220265) form).

-

Scintillation counter.

Procedure:

-

Tissue Preparation and Labeling:

-

Prepare brain slices (e.g., 350 µm thick).

-

Pre-incubate the slices in Krebs-Henseleit buffer for 60 minutes at 37°C.

-

Label the slices by incubating with myo-[³H]inositol (0.5 µCi/mL) for 60-90 minutes.

-

-

Agonist Stimulation:

-

Wash the labeled slices and pre-incubate with Krebs-Henseleit buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of BCA and incubate for an additional 45-60 minutes.

-

-

Extraction of Inositol Phosphates:

-

Terminate the incubation by adding ice-cold chloroform/methanol (1:2, v/v).

-

Separate the aqueous and organic phases by centrifugation.

-

-

Separation and Quantification:

-

Apply the aqueous phase to a Dowex anion-exchange column.

-

Wash the column to remove free myo-[³H]inositol.

-

Elute the total [³H]inositol phosphates with formic acid.

-

Measure the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis:

-

Express the results as the amount of [³H]inositol phosphates accumulated as a percentage of the total [³H]lipid radioactivity.

-

Determine the EC₅₀ value of BCA for the stimulation of phosphoinositide hydrolysis.

-

Conclusion

This compound exerts its pharmacological effects through the selective activation of the A3 adenosine receptor. This interaction triggers a dual signaling cascade involving the Gαi/o-mediated inhibition of adenylyl cyclase and the Gαq-mediated stimulation of phospholipase C. The detailed experimental protocols provided herein are fundamental to the characterization of BCA and other A3AR agonists, providing a robust framework for future research and drug development in this area. The quantitative data and pathway analyses confirm BCA's role as a valuable tool for investigating A3AR function and as a lead compound for the development of novel therapeutics targeting this receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 125I-4-aminobenzyl-5'-N-methylcarboxamidoadenosine, a high affinity radioligand for the rat A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. G protein-dependent activation of phospholipase C by adenosine A3 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of agonist-stimulated incorporation of myo-[3H]inositol into inositol phospholipids and [3H]inositol phosphate formation in tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of N6-Benzyl-5'-ethylcarboxamido Adenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA), a synthetic analog of adenosine, serves as a potent and selective agonist for the A3 adenosine receptor (A3AR). Its mechanism of action is centered on the activation of this G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling pathways, and key experimental methodologies used to elucidate the pharmacological profile of BCA.

Primary Mechanism of Action: Selective A3 Adenosine Receptor Agonism

This compound is recognized as a selective agonist for the A3 adenosine receptor.[1][2] Its binding to the A3AR initiates conformational changes in the receptor, leading to the activation of associated heterotrimeric G-proteins. The selectivity of BCA for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) has been a key focus of its development and investigation.

Quantitative Pharmacological Data

The binding affinity of this compound and related compounds for adenosine receptor subtypes has been determined through radioligand binding assays. The following table summarizes the key quantitative data.

| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |

| This compound (BCA) | A3 | 50.9 | Rat | [3][4] |

| 5′-(N-Methylcarboxamido)-N6-benzyladenosine | A3 | - | Rat | [2] |

| 5′-N-Methyl-N6-(3-iodobenzyl)adenosine | A3 | 1.1 | Rat | [2] |

| 5′-(N-Ethylcarboxamido)adenosine (NECA) | A1 | 14 | Human | |

| A2A | 20 | Human | ||

| A3 | 6.2 | Human | ||

| A2B | EC₅₀ = 2400 | Human |

Downstream Signaling Pathways

Upon agonist binding, the A3 adenosine receptor couples to inhibitory G-proteins (Gαi/o) and also to Gq proteins, leading to the modulation of two primary signaling cascades: the inhibition of adenylyl cyclase and the stimulation of phospholipase C.[2][5]

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The coupling of the activated A3AR to Gαi/o proteins leads to the inhibition of adenylyl cyclase activity. This enzymatic inhibition results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and modulation of downstream effector proteins.

Gαq-Mediated Stimulation of Phospholipase C

The A3AR can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC).[5][6] Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed protocols for the key experiments.

Radioligand Binding Assay for A3 Adenosine Receptor

This assay is used to determine the binding affinity (Kᵢ) of BCA for the A3 adenosine receptor.

Materials:

-

CHO-K1 cells stably transfected with the rat A3 adenosine receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0, with 2 units/mL adenosine deaminase.

-

Radioligand: [¹²⁵I]AB-MECA (¹²⁵I-4-aminobenzyl-5′-N-methylcarboxamidoadenosine).

-

Non-specific binding control: 10 µM R-PIA ((R)-N⁶-Phenylisopropyladenosine).

-

Test compound: this compound (BCA) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the rat A3AR to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 4°C for 10 minutes at 500 x g to remove nuclei and debris.

-

Centrifuge the supernatant at 4°C for 30 minutes at 40,000 x g to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine 50 µL of membrane suspension (20-40 µg protein), 50 µL of [¹²⁵I]AB-MECA (final concentration ~1.5 nM), and 50 µL of either assay buffer (for total binding), 10 µM R-PIA (for non-specific binding), or varying concentrations of BCA.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 8.0).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of BCA from the competition binding curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of BCA to inhibit adenylyl cyclase activity via the A3AR.

Materials:

-

Membranes from CHO cells stably expressing the rat A3 adenosine receptor.

-

Assay buffer: 50 mM Tris-HCl, 0.1 mM EDTA, 1 mM dithiothreitol, 5 mM MgCl₂, 1 mM ATP, pH 7.4.

-

[α-³²P]ATP.

-

cAMP regenerating system (e.g., creatine phosphokinase and phosphocreatine).

-

Forskolin.

-

Test compound: this compound (BCA) at various concentrations.

-

Dowex and alumina columns for cAMP separation.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In test tubes, combine 50 µL of membrane suspension (20-50 µg protein) with varying concentrations of BCA.

-

Pre-incubate for 10 minutes at 37°C.

-

-

Reaction Initiation:

-

Add 10 µM forskolin to stimulate adenylyl cyclase activity.

-

Initiate the reaction by adding the assay buffer containing [α-³²P]ATP and the cAMP regenerating system.

-

Incubate for 15 minutes at 37°C.

-

-

Reaction Termination and cAMP Separation:

-

Stop the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 1 mM ATP, 0.5 mM cAMP).

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

-

Quantification:

-

Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of forskolin-stimulated adenylyl cyclase activity at each BCA concentration.

-

Determine the IC₅₀ value of BCA from the dose-response curve.

-

Phospholipase C Activation Assay (Phosphoinositide Hydrolysis)

This assay measures the ability of BCA to stimulate the hydrolysis of phosphoinositides, a hallmark of Gq-coupled receptor activation.[6]

Materials:

-

Rat striatal or hippocampal slices.

-

Krebs-Henseleit buffer.

-

myo-[³H]inositol.[7]

-

LiCl.

-

Test compound: this compound (BCA) at various concentrations.

-

Dowex anion-exchange resin (AG1-X8, formate form).

-

Scintillation counter.

Procedure:

-

Tissue Preparation and Labeling:

-

Prepare brain slices (e.g., 350 µm thick).

-

Pre-incubate the slices in Krebs-Henseleit buffer for 60 minutes at 37°C.

-

Label the slices by incubating with myo-[³H]inositol (0.5 µCi/mL) for 60-90 minutes.

-

-

Agonist Stimulation:

-

Wash the labeled slices and pre-incubate with Krebs-Henseleit buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of BCA and incubate for an additional 45-60 minutes.

-

-

Extraction of Inositol Phosphates:

-

Terminate the incubation by adding ice-cold chloroform/methanol (1:2, v/v).

-

Separate the aqueous and organic phases by centrifugation.

-

-

Separation and Quantification:

-

Apply the aqueous phase to a Dowex anion-exchange column.

-

Wash the column to remove free myo-[³H]inositol.

-

Elute the total [³H]inositol phosphates with formic acid.

-

Measure the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis:

-

Express the results as the amount of [³H]inositol phosphates accumulated as a percentage of the total [³H]lipid radioactivity.

-

Determine the EC₅₀ value of BCA for the stimulation of phosphoinositide hydrolysis.

-

Conclusion

This compound exerts its pharmacological effects through the selective activation of the A3 adenosine receptor. This interaction triggers a dual signaling cascade involving the Gαi/o-mediated inhibition of adenylyl cyclase and the Gαq-mediated stimulation of phospholipase C. The detailed experimental protocols provided herein are fundamental to the characterization of BCA and other A3AR agonists, providing a robust framework for future research and drug development in this area. The quantitative data and pathway analyses confirm BCA's role as a valuable tool for investigating A3AR function and as a lead compound for the development of novel therapeutics targeting this receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 125I-4-aminobenzyl-5'-N-methylcarboxamidoadenosine, a high affinity radioligand for the rat A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. G protein-dependent activation of phospholipase C by adenosine A3 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of agonist-stimulated incorporation of myo-[3H]inositol into inositol phospholipids and [3H]inositol phosphate formation in tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Technical Guide to a Selective A3 Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BE-NECA) is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1] Adenosine receptors, a family of four G protein-coupled receptors (A1, A2A, A2B, and A3), are integral in a multitude of physiological processes and represent significant targets for therapeutic intervention. The A3AR subtype, in particular, is implicated in cardioprotection, inflammation, and cancer, making selective agonists like BE-NECA valuable tools for both basic research and drug development. This technical guide provides an in-depth overview of BE-NECA, focusing on its receptor selectivity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Compound Profile: N6-Benzyl-5'-ethylcarboxamido Adenosine (BE-NECA)

BE-NECA is a derivative of adenosine, modified at the N6 and 5' positions to enhance its affinity and selectivity for the A3 adenosine receptor.

Quantitative Data: Receptor Binding Affinity and Potency

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Species |

| This compound (BE-NECA) | A1 | 1400 | - | Rat |

| A2A | 1400 | - | Rat | |

| A3 | 21.8 | - | Rat | |

| A2B | Data not available | Data not available | - | |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | A1 | 14 | - | Human |

| A2A | 20 | - | Human | |

| A3 | 6.2 | - | Human | |

| A2B | - | 2400 | Human |

Data for BE-NECA from Gallo-Rodriguez et al., J Med Chem. 1994 Mar 4;37(5):636-46. Data for NECA from Tocris Bioscience and other sources. Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Signaling Pathways of the A3 Adenosine Receptor

Activation of the A3 adenosine receptor by an agonist such as BE-NECA initiates a cascade of intracellular signaling events. The A3 receptor primarily couples to the inhibitory G protein, Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Beyond cAMP modulation, A3AR activation can also stimulate other important signaling pathways, including the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4][5]

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is for determining the binding affinity (Ki) of a test compound like BE-NECA for the A3 adenosine receptor using a competition binding assay with a radiolabeled ligand.

Caption: Radioligand Competition Binding Assay Workflow.

Materials:

-

Cell membranes from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.

-

Radioligand: [125I]AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5'-N-methyluronamide).

-

Non-specific binding control: A high concentration of a non-radiolabeled A3 agonist (e.g., 10 µM IB-MECA).

-

Test compound: this compound (BE-NECA) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer

-

A fixed concentration of [125I]AB-MECA (typically at or below its Kd value).

-

Increasing concentrations of the test compound (BE-NECA).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an A3AR agonist like BE-NECA to inhibit adenylyl cyclase activity, typically stimulated by forskolin (B1673556).

Caption: Adenylyl Cyclase Inhibition Assay Workflow.

Materials:

-

Cells expressing the human A3 adenosine receptor.

-

Cell culture medium.

-

Forskolin.

-

Test compound: this compound (BE-NECA).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Cell Seeding: Seed the A3AR-expressing cells in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP breakdown.

-

Treatment: Add varying concentrations of the test compound (BE-NECA) to the wells, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. Include control wells with forskolin alone (maximum stimulation) and basal wells (no forskolin or agonist).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.

-

cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.

-

Data Analysis:

-

Generate a standard curve if using an ELISA.

-

Plot the cAMP concentration against the log concentration of BE-NECA.

-

Determine the EC50 value (the concentration of BE-NECA that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. Its selectivity for the A3AR allows for targeted studies of the downstream signaling pathways and their implications in various disease models. The experimental protocols provided in this guide offer a framework for the characterization of BE-NECA and other A3AR agonists, facilitating further research into the therapeutic potential of targeting this important receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different efficacy of adenosine and NECA derivatives at the human A3 adenosine receptor: insight into the receptor activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A3 adenosine and CB1 receptors activate a PKC-sensitive Cl− current in human nonpigmented ciliary epithelial cells via a Gβγ-coupled MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Technical Guide to a Selective A3 Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (BE-NECA) is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1] Adenosine receptors, a family of four G protein-coupled receptors (A1, A2A, A2B, and A3), are integral in a multitude of physiological processes and represent significant targets for therapeutic intervention. The A3AR subtype, in particular, is implicated in cardioprotection, inflammation, and cancer, making selective agonists like BE-NECA valuable tools for both basic research and drug development. This technical guide provides an in-depth overview of BE-NECA, focusing on its receptor selectivity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Compound Profile: this compound (BE-NECA)

BE-NECA is a derivative of adenosine, modified at the N6 and 5' positions to enhance its affinity and selectivity for the A3 adenosine receptor.

Quantitative Data: Receptor Binding Affinity and Potency

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Species |

| This compound (BE-NECA) | A1 | 1400 | - | Rat |

| A2A | 1400 | - | Rat | |

| A3 | 21.8 | - | Rat | |

| A2B | Data not available | Data not available | - | |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | A1 | 14 | - | Human |

| A2A | 20 | - | Human | |

| A3 | 6.2 | - | Human | |

| A2B | - | 2400 | Human |

Data for BE-NECA from Gallo-Rodriguez et al., J Med Chem. 1994 Mar 4;37(5):636-46. Data for NECA from Tocris Bioscience and other sources. Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Signaling Pathways of the A3 Adenosine Receptor

Activation of the A3 adenosine receptor by an agonist such as BE-NECA initiates a cascade of intracellular signaling events. The A3 receptor primarily couples to the inhibitory G protein, Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Beyond cAMP modulation, A3AR activation can also stimulate other important signaling pathways, including the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4][5]

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is for determining the binding affinity (Ki) of a test compound like BE-NECA for the A3 adenosine receptor using a competition binding assay with a radiolabeled ligand.

Caption: Radioligand Competition Binding Assay Workflow.

Materials:

-

Cell membranes from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.

-

Radioligand: [125I]AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5'-N-methyluronamide).

-

Non-specific binding control: A high concentration of a non-radiolabeled A3 agonist (e.g., 10 µM IB-MECA).

-

Test compound: this compound (BE-NECA) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer

-

A fixed concentration of [125I]AB-MECA (typically at or below its Kd value).

-

Increasing concentrations of the test compound (BE-NECA).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an A3AR agonist like BE-NECA to inhibit adenylyl cyclase activity, typically stimulated by forskolin.

Caption: Adenylyl Cyclase Inhibition Assay Workflow.

Materials:

-

Cells expressing the human A3 adenosine receptor.

-

Cell culture medium.

-

Forskolin.

-

Test compound: this compound (BE-NECA).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Cell Seeding: Seed the A3AR-expressing cells in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP breakdown.

-

Treatment: Add varying concentrations of the test compound (BE-NECA) to the wells, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. Include control wells with forskolin alone (maximum stimulation) and basal wells (no forskolin or agonist).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.

-

cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.

-

Data Analysis:

-

Generate a standard curve if using an ELISA.

-

Plot the cAMP concentration against the log concentration of BE-NECA.

-

Determine the EC50 value (the concentration of BE-NECA that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. Its selectivity for the A3AR allows for targeted studies of the downstream signaling pathways and their implications in various disease models. The experimental protocols provided in this guide offer a framework for the characterization of BE-NECA and other A3AR agonists, facilitating further research into the therapeutic potential of targeting this important receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different efficacy of adenosine and NECA derivatives at the human A3 adenosine receptor: insight into the receptor activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A3 adenosine and CB1 receptors activate a PKC-sensitive Cl− current in human nonpigmented ciliary epithelial cells via a Gβγ-coupled MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Deep Dive into N6-benzyladenosine-5'-uronamides

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Core Structure-Activity Relationships

The quest for selective and potent ligands for adenosine (B11128) receptors (ARs) is a cornerstone of modern pharmacology, with implications for a myriad of therapeutic areas, including inflammation, cancer, and cardiovascular disease. Among the vast chemical space of adenosine analogues, N6-benzyladenosine-5'-uronamides have emerged as a particularly promising class, demonstrating significant affinity and selectivity, especially for the A3 adenosine receptor. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Decoding Affinity: Structure-Activity Relationship Insights

The biological activity of N6-benzyladenosine-5'-uronamides is exquisitely sensitive to structural modifications at three key positions: the N6-position of the adenine (B156593) ring, the 5'-position of the ribose sugar, and the 2-position of the purine (B94841) core. Systematic exploration of these sites has yielded a rich dataset that informs the rational design of novel AR ligands.

The N6-Benzyl Moiety: A Key Determinant of A3 Selectivity

The presence of a benzyl (B1604629) group at the N6-position is a foundational element for achieving A3 AR selectivity. Substitutions on this benzyl ring can further modulate affinity and selectivity.[1][2]

-

Positional Influence: Substituents at the 3-position of the benzyl ring are generally well-tolerated and can enhance A3 affinity.

-

Halogens: Introduction of halogens at the 3-position often leads to potent A3 agonists. The order of potency at A1 and A2a receptors has been observed as I ≈ Br > Cl > F.[1] Notably, the 3-fluoro derivative displays weaker affinity at A3 receptors compared to other halo-derivatives.[1] The compound 5'-N-Methyl-N6-(3-iodobenzyl)adenosine is a prime example of a potent and selective A3 agonist, exhibiting a Ki value of 1.1 nM at A3 receptors with 50-fold selectivity over A1 and A2a receptors.[1]

-

Other Substituents: Methoxy groups, particularly at the 4-position, have been shown to favor A3 selectivity.[1] Nitro groups also enhance potency at A3 receptors.[1]

The 5'-Uronamide Modification: Fine-Tuning Affinity and Selectivity

Modification of the 5'-carboxamide of adenosine to a 5'-uronamide is a critical strategy for enhancing A3 receptor affinity. The nature of the substituent on the uronamide nitrogen plays a pivotal role.

-

Alkyl Substituents: Small N-alkyl substituents are generally favored for A3 selectivity. The order of preference is typically N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl.[1] For instance, 5'-(N-Methylcarboxamido)-N6-benzyladenosine was found to be 37-56-fold more selective for A3 receptors.[1]

The 2-Position of the Purine Ring: A Gateway to Enhanced Potency and Selectivity

Substitution at the 2-position of the adenine ring can dramatically improve both the potency and selectivity of N6-benzyladenosine-5'-uronamides for the A3 receptor. This discovery has led to the development of some of the most selective A3 AR agonists to date.

-

2-Chloro Substitution: The introduction of a chlorine atom at the 2-position, in combination with optimal N6- and 5'-substituents, leads to a remarkable increase in A3 affinity and selectivity.

Quantitative Analysis: A Tabular Summary of Binding Affinities

The following tables summarize the binding affinities (Ki values in nM) of key N6-benzyladenosine-5'-uronamide derivatives at rat A1, A2a, and A3 adenosine receptors, as determined by radioligand binding assays.

Table 1: Effect of 5'-Uronamide Substitution on Binding Affinity

| Compound | R (5'-substituent) | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) |

| 1 | -CONH2 | 150 | 250 | 1800 |

| 2 | -CONHMe | 70 | 120 | 75 |

| 3 | -CONHEt | 100 | 150 | 110 |

| 4 | -CONH-cyclopropyl | 200 | 300 | 2500 |

Table 2: Effect of N6-Benzyl Substitution on Binding Affinity of 5'-N-Methyluronamides

| Compound | R' (N6-substituent) | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) |

| 5 | Benzyl | 250 | 430 | 12 |

| 6 | 3-Iodobenzyl | 55 | 55 | 1.1 |

| 7 | 4-Methoxybenzyl | 400 | 600 | 15 |

| 8 | 3-Nitrobenzyl | 180 | 320 | 5 |

Experimental Cornerstones: Detailed Methodologies

The characterization of N6-benzyladenosine-5'-uronamides relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key assays used to determine the affinity and functional activity of these compounds.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for A1, A2a, and A3 adenosine receptors.

Materials:

-

Membrane Preparations:

-

A1 and A2a Receptors: Rat brain cortical and striatal membranes, respectively.

-

A3 Receptors: Membranes from CHO cells stably transfected with the rat A3 adenosine receptor.[3]

-

-

Radioligands:

-

A1: [3H]R-PIA (R-N6-phenylisopropyladenosine)

-

A2a: [3H]CGS 21680

-

A3: [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

-

-

Non-specific Binding Control: 10 µM NECA (5'-N-ethylcarboxamidoadenosine)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Brandel GF/B).

-

Scintillation Counter.

Procedure:

-

Reaction Mixture Preparation: In a final volume of 100-200 µL, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixtures at room temperature (typically 25°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays: Assessing Agonist Activity via cAMP Inhibition

A3 adenosine receptors are typically Gi-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at the A3 adenosine receptor.

Materials:

-

Cells: CHO cells stably transfected with the rat A3 adenosine receptor.

-

Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Test Compounds: N6-benzyladenosine-5'-uronamide derivatives.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., LANCE Ultra cAMP kit or AlphaScreen kit).

-

Cell Lysis Buffer.

-

Plate Reader capable of detecting the assay signal (e.g., time-resolved fluorescence or luminescence).

Procedure:

-

Cell Culture: Culture the A3-transfected CHO cells to an appropriate density in multi-well plates.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Follow the protocol of the chosen cAMP assay kit to measure the levels of cAMP in each well. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

-

Data Analysis:

-

Plot the cAMP levels as a function of the test compound concentration.

-

Determine the concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50).

-

Determine the maximal inhibition of forskolin-stimulated cAMP accumulation to assess the efficacy of the compound.

-

Visualizing the Pathways: Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical workflow for the synthesis and evaluation of N6-benzyladenosine-5'-uronamides.

Caption: A3 Adenosine Receptor Signaling Pathway.

References

- 1. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into N6-benzyladenosine-5'-uronamides

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Core Structure-Activity Relationships

The quest for selective and potent ligands for adenosine receptors (ARs) is a cornerstone of modern pharmacology, with implications for a myriad of therapeutic areas, including inflammation, cancer, and cardiovascular disease. Among the vast chemical space of adenosine analogues, N6-benzyladenosine-5'-uronamides have emerged as a particularly promising class, demonstrating significant affinity and selectivity, especially for the A3 adenosine receptor. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Decoding Affinity: Structure-Activity Relationship Insights

The biological activity of N6-benzyladenosine-5'-uronamides is exquisitely sensitive to structural modifications at three key positions: the N6-position of the adenine ring, the 5'-position of the ribose sugar, and the 2-position of the purine core. Systematic exploration of these sites has yielded a rich dataset that informs the rational design of novel AR ligands.

The N6-Benzyl Moiety: A Key Determinant of A3 Selectivity

The presence of a benzyl group at the N6-position is a foundational element for achieving A3 AR selectivity. Substitutions on this benzyl ring can further modulate affinity and selectivity.[1][2]

-

Positional Influence: Substituents at the 3-position of the benzyl ring are generally well-tolerated and can enhance A3 affinity.

-

Halogens: Introduction of halogens at the 3-position often leads to potent A3 agonists. The order of potency at A1 and A2a receptors has been observed as I ≈ Br > Cl > F.[1] Notably, the 3-fluoro derivative displays weaker affinity at A3 receptors compared to other halo-derivatives.[1] The compound 5'-N-Methyl-N6-(3-iodobenzyl)adenosine is a prime example of a potent and selective A3 agonist, exhibiting a Ki value of 1.1 nM at A3 receptors with 50-fold selectivity over A1 and A2a receptors.[1]

-

Other Substituents: Methoxy groups, particularly at the 4-position, have been shown to favor A3 selectivity.[1] Nitro groups also enhance potency at A3 receptors.[1]

The 5'-Uronamide Modification: Fine-Tuning Affinity and Selectivity

Modification of the 5'-carboxamide of adenosine to a 5'-uronamide is a critical strategy for enhancing A3 receptor affinity. The nature of the substituent on the uronamide nitrogen plays a pivotal role.

-

Alkyl Substituents: Small N-alkyl substituents are generally favored for A3 selectivity. The order of preference is typically N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl.[1] For instance, 5'-(N-Methylcarboxamido)-N6-benzyladenosine was found to be 37-56-fold more selective for A3 receptors.[1]

The 2-Position of the Purine Ring: A Gateway to Enhanced Potency and Selectivity

Substitution at the 2-position of the adenine ring can dramatically improve both the potency and selectivity of N6-benzyladenosine-5'-uronamides for the A3 receptor. This discovery has led to the development of some of the most selective A3 AR agonists to date.

-

2-Chloro Substitution: The introduction of a chlorine atom at the 2-position, in combination with optimal N6- and 5'-substituents, leads to a remarkable increase in A3 affinity and selectivity.

Quantitative Analysis: A Tabular Summary of Binding Affinities

The following tables summarize the binding affinities (Ki values in nM) of key N6-benzyladenosine-5'-uronamide derivatives at rat A1, A2a, and A3 adenosine receptors, as determined by radioligand binding assays.

Table 1: Effect of 5'-Uronamide Substitution on Binding Affinity

| Compound | R (5'-substituent) | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) |

| 1 | -CONH2 | 150 | 250 | 1800 |

| 2 | -CONHMe | 70 | 120 | 75 |

| 3 | -CONHEt | 100 | 150 | 110 |

| 4 | -CONH-cyclopropyl | 200 | 300 | 2500 |

Table 2: Effect of N6-Benzyl Substitution on Binding Affinity of 5'-N-Methyluronamides

| Compound | R' (N6-substituent) | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) |

| 5 | Benzyl | 250 | 430 | 12 |

| 6 | 3-Iodobenzyl | 55 | 55 | 1.1 |

| 7 | 4-Methoxybenzyl | 400 | 600 | 15 |

| 8 | 3-Nitrobenzyl | 180 | 320 | 5 |

Experimental Cornerstones: Detailed Methodologies

The characterization of N6-benzyladenosine-5'-uronamides relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key assays used to determine the affinity and functional activity of these compounds.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for A1, A2a, and A3 adenosine receptors.

Materials:

-

Membrane Preparations:

-

A1 and A2a Receptors: Rat brain cortical and striatal membranes, respectively.

-

A3 Receptors: Membranes from CHO cells stably transfected with the rat A3 adenosine receptor.[3]

-

-

Radioligands:

-

A1: [3H]R-PIA (R-N6-phenylisopropyladenosine)

-

A2a: [3H]CGS 21680

-

A3: [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

-

-

Non-specific Binding Control: 10 µM NECA (5'-N-ethylcarboxamidoadenosine)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Brandel GF/B).

-

Scintillation Counter.

Procedure:

-

Reaction Mixture Preparation: In a final volume of 100-200 µL, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixtures at room temperature (typically 25°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays: Assessing Agonist Activity via cAMP Inhibition

A3 adenosine receptors are typically Gi-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at the A3 adenosine receptor.

Materials:

-

Cells: CHO cells stably transfected with the rat A3 adenosine receptor.

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Test Compounds: N6-benzyladenosine-5'-uronamide derivatives.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., LANCE Ultra cAMP kit or AlphaScreen kit).

-

Cell Lysis Buffer.

-

Plate Reader capable of detecting the assay signal (e.g., time-resolved fluorescence or luminescence).

Procedure:

-

Cell Culture: Culture the A3-transfected CHO cells to an appropriate density in multi-well plates.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Follow the protocol of the chosen cAMP assay kit to measure the levels of cAMP in each well. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

-

Data Analysis:

-

Plot the cAMP levels as a function of the test compound concentration.

-

Determine the concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50).

-

Determine the maximal inhibition of forskolin-stimulated cAMP accumulation to assess the efficacy of the compound.

-

Visualizing the Pathways: Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical workflow for the synthesis and evaluation of N6-benzyladenosine-5'-uronamides.

Caption: A3 Adenosine Receptor Signaling Pathway.

References

- 1. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Selective Agonist: A Technical Guide to the Discovery and Synthesis of N6-Benzyl-5'-ethylcarboxamido Adenosine (BENECA)

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterization of N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BENECA), a pivotal selective agonist for the A3 adenosine receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and processes.

Introduction: The Advent of A3 Receptor Selectivity

The landscape of purinergic signaling was significantly advanced with the identification of distinct adenosine receptor subtypes (A1, A2A, A2B, and A3). While agonists like 5'-N-ethylcarboxamidoadenosine (NECA) showed high potency, they lacked selectivity, limiting their therapeutic and investigational utility. The development of N6-Benzyl-5'-ethylcarboxamido Adenosine (BENECA) marked a turning point, as it was among the first compounds identified as a selective agonist for the A3 adenosine receptor.[1] This selectivity has enabled more precise exploration of the A3 receptor's roles in various physiological and pathological processes, including inflammation, cardioprotection, and cancer.[2][3][4]

Discovery and Structure-Activity Relationship (SAR)

The discovery of BENECA emerged from systematic structure-activity relationship studies of adenosine analogs. Researchers modified both the ribose and purine (B94841) moieties of the adenosine scaffold to enhance potency and selectivity for the A3 receptor.[1] It was found that substitutions at the N6 and 5'-uronamide positions were critical for A3 affinity.

Key findings from SAR studies that led to BENECA and related compounds include:

-

N6-Position: The introduction of a benzyl (B1604629) group at the N6-position was found to be highly favorable for A3 receptor binding.

-

5'-Position: Modification of the 5'-position with an N-ethylcarboxamido group, a feature of the potent but non-selective agonist NECA, was retained. The combination of these two features resulted in a molecule with a significantly improved selectivity profile for the A3 receptor over A1 and A2A subtypes.[1]

Synthesis of this compound

The synthesis of BENECA involves a multi-step process starting from adenosine. The general strategy involves the protection of the ribose hydroxyl groups, followed by the introduction of the N6-benzyl group and subsequent modification at the 5'-position. A plausible synthetic route, based on established methodologies for similar adenosine analogs, is outlined below.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound (BENECA).

Detailed Experimental Protocol: Synthesis

-

Protection of Ribose Hydroxyls: Adenosine is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2',3'-O-isopropylidene adenosine, protecting the cis-diols.

-

Oxidation to Carboxylic Acid: The 5'-hydroxyl group of the protected adenosine is oxidized to a carboxylic acid using an oxidizing agent such as pyridinium (B92312) dichromate (PDC) in a suitable solvent like DMF.[6]

-

Amide Formation: The resulting carboxylic acid is coupled with ethylamine using a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-Hydroxysuccinimide (HOBt) to form the 5'-N-ethylcarboxamide.

-

N1-Alkylation: The protected 5'-uronamide is then reacted with benzyl bromide. The initial alkylation occurs at the N1 position of the purine ring due to its higher nucleophilicity.

-

Dimroth Rearrangement: The N1-benzylated intermediate is treated with a base (e.g., triethylamine (B128534) in a refluxing solvent) to induce a Dimroth rearrangement. This process involves ring opening and subsequent re-closure to transfer the benzyl group from the N1 to the exocyclic N6 position.[1]

-

Deprotection: The 2',3'-O-isopropylidene protecting group is removed by treatment with an acid (e.g., 80% acetic acid or trifluoroacetic acid) to yield the final product, this compound (BENECA).[6]

-

Purification: The final compound is purified using column chromatography on silica (B1680970) gel.

Pharmacological Profile

BENECA is characterized by its high affinity and selectivity for the A3 adenosine receptor. Its pharmacological profile is typically determined through radioligand binding assays and functional assays that measure downstream signaling events.

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki values) of BENECA and the non-selective agonist NECA at various rat adenosine receptor subtypes.

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | A3 Selectivity (vs. A1) | A3 Selectivity (vs. A2A) |

| BENECA | 105 | >1000 | 1 | ~100-fold | >1000-fold |

| NECA | 10 | 16 | 21 | ~0.5-fold | ~0.8-fold |

| Data compiled from literature sources for illustrative purposes. Specific values can vary based on experimental conditions.[1][7] |

Mechanism of Action and Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8][9] Activation of the A3 receptor by BENECA initiates a cascade of intracellular signaling events.

A3 Adenosine Receptor Signaling Pathway

Caption: A3 adenosine receptor signaling cascade initiated by an agonist like BENECA.

Activation of the A3 receptor by BENECA leads to:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

Activation of Phospholipase C: The βγ-subunits of the G protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

-

Modulation of MAPK Pathways: A3 receptor signaling can also stimulate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, often through upstream activation of phosphoinositide 3-kinase (PI3K).[8]

Experimental Protocols

The characterization of BENECA relies on standardized in vitro assays to determine its binding affinity and functional potency.

Protocol: Radioligand Binding Assay for A3 Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of BENECA for the A3 adenosine receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary - CHO) stably transfected with the cDNA for the desired adenosine receptor subtype (e.g., rat A3).[1]

-

Incubation: A constant concentration of a high-affinity radioligand for the A3 receptor (e.g., [125I]AB-MECA) is incubated with the cell membranes in a suitable buffer.

-

Competition: Increasing concentrations of the unlabeled test compound (BENECA) are added to compete with the radioligand for binding to the receptor.

-

Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of BENECA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound (BENECA) represents a cornerstone in the study of adenosine A3 receptor pharmacology. Its discovery provided a crucial tool for dissecting the physiological functions of this receptor subtype. The synthetic pathways and experimental protocols detailed in this guide offer a framework for the continued investigation and development of novel A3 receptor modulators for potential therapeutic applications.

References

- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of N6-Substituted-4′-thioadenosine-5′-uronamides As Potent and Selective Human A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective activation of adenosine A3 receptors with N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine (CB-MECA) provides cardioprotection via KATP channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

The Genesis of a Selective Agonist: A Technical Guide to the Discovery and Synthesis of N6-Benzyl-5'-ethylcarboxamido Adenosine (BENECA)

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterization of N6-Benzyl-5'-ethylcarboxamido Adenosine (BENECA), a pivotal selective agonist for the A3 adenosine receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and processes.

Introduction: The Advent of A3 Receptor Selectivity

The landscape of purinergic signaling was significantly advanced with the identification of distinct adenosine receptor subtypes (A1, A2A, A2B, and A3). While agonists like 5'-N-ethylcarboxamidoadenosine (NECA) showed high potency, they lacked selectivity, limiting their therapeutic and investigational utility. The development of this compound (BENECA) marked a turning point, as it was among the first compounds identified as a selective agonist for the A3 adenosine receptor.[1] This selectivity has enabled more precise exploration of the A3 receptor's roles in various physiological and pathological processes, including inflammation, cardioprotection, and cancer.[2][3][4]

Discovery and Structure-Activity Relationship (SAR)

The discovery of BENECA emerged from systematic structure-activity relationship studies of adenosine analogs. Researchers modified both the ribose and purine moieties of the adenosine scaffold to enhance potency and selectivity for the A3 receptor.[1] It was found that substitutions at the N6 and 5'-uronamide positions were critical for A3 affinity.

Key findings from SAR studies that led to BENECA and related compounds include:

-

N6-Position: The introduction of a benzyl group at the N6-position was found to be highly favorable for A3 receptor binding.

-

5'-Position: Modification of the 5'-position with an N-ethylcarboxamido group, a feature of the potent but non-selective agonist NECA, was retained. The combination of these two features resulted in a molecule with a significantly improved selectivity profile for the A3 receptor over A1 and A2A subtypes.[1]

Synthesis of this compound

The synthesis of BENECA involves a multi-step process starting from adenosine. The general strategy involves the protection of the ribose hydroxyl groups, followed by the introduction of the N6-benzyl group and subsequent modification at the 5'-position. A plausible synthetic route, based on established methodologies for similar adenosine analogs, is outlined below.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound (BENECA).

Detailed Experimental Protocol: Synthesis

-

Protection of Ribose Hydroxyls: Adenosine is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2',3'-O-isopropylidene adenosine, protecting the cis-diols.

-

Oxidation to Carboxylic Acid: The 5'-hydroxyl group of the protected adenosine is oxidized to a carboxylic acid using an oxidizing agent such as pyridinium dichromate (PDC) in a suitable solvent like DMF.[6]

-

Amide Formation: The resulting carboxylic acid is coupled with ethylamine using a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-Hydroxysuccinimide (HOBt) to form the 5'-N-ethylcarboxamide.

-

N1-Alkylation: The protected 5'-uronamide is then reacted with benzyl bromide. The initial alkylation occurs at the N1 position of the purine ring due to its higher nucleophilicity.

-

Dimroth Rearrangement: The N1-benzylated intermediate is treated with a base (e.g., triethylamine in a refluxing solvent) to induce a Dimroth rearrangement. This process involves ring opening and subsequent re-closure to transfer the benzyl group from the N1 to the exocyclic N6 position.[1]

-

Deprotection: The 2',3'-O-isopropylidene protecting group is removed by treatment with an acid (e.g., 80% acetic acid or trifluoroacetic acid) to yield the final product, this compound (BENECA).[6]

-

Purification: The final compound is purified using column chromatography on silica gel.

Pharmacological Profile

BENECA is characterized by its high affinity and selectivity for the A3 adenosine receptor. Its pharmacological profile is typically determined through radioligand binding assays and functional assays that measure downstream signaling events.

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki values) of BENECA and the non-selective agonist NECA at various rat adenosine receptor subtypes.

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | A3 Selectivity (vs. A1) | A3 Selectivity (vs. A2A) |

| BENECA | 105 | >1000 | 1 | ~100-fold | >1000-fold |

| NECA | 10 | 16 | 21 | ~0.5-fold | ~0.8-fold |

| Data compiled from literature sources for illustrative purposes. Specific values can vary based on experimental conditions.[1][7] |

Mechanism of Action and Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8][9] Activation of the A3 receptor by BENECA initiates a cascade of intracellular signaling events.

A3 Adenosine Receptor Signaling Pathway

Caption: A3 adenosine receptor signaling cascade initiated by an agonist like BENECA.

Activation of the A3 receptor by BENECA leads to:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

Activation of Phospholipase C: The βγ-subunits of the G protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

-

Modulation of MAPK Pathways: A3 receptor signaling can also stimulate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, often through upstream activation of phosphoinositide 3-kinase (PI3K).[8]

Experimental Protocols

The characterization of BENECA relies on standardized in vitro assays to determine its binding affinity and functional potency.

Protocol: Radioligand Binding Assay for A3 Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of BENECA for the A3 adenosine receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary - CHO) stably transfected with the cDNA for the desired adenosine receptor subtype (e.g., rat A3).[1]

-

Incubation: A constant concentration of a high-affinity radioligand for the A3 receptor (e.g., [125I]AB-MECA) is incubated with the cell membranes in a suitable buffer.

-

Competition: Increasing concentrations of the unlabeled test compound (BENECA) are added to compete with the radioligand for binding to the receptor.

-

Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of BENECA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound (BENECA) represents a cornerstone in the study of adenosine A3 receptor pharmacology. Its discovery provided a crucial tool for dissecting the physiological functions of this receptor subtype. The synthetic pathways and experimental protocols detailed in this guide offer a framework for the continued investigation and development of novel A3 receptor modulators for potential therapeutic applications.

References

- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]